DNP-PEG3-CH2 NHS ester
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Overview
Description
DNP-PEG3-CH2 NHS ester is a compound that combines a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and biochemical research due to its ability to react with primary amines to form stable amide bonds . The PEG linker enhances the solubility of the compound in aqueous media, making it suitable for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-CH2 NHS ester typically involves the following steps:
Activation of PEG: The PEG linker is first activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of DNP Group: The activated PEG is then reacted with a dinitrophenyl (DNP) derivative to introduce the DNP group.
Formation of NHS Ester: Finally, the DNP-PEG intermediate is reacted with NHS to form the this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield .
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Primary Amines: Reacts with primary amines at neutral or slightly basic pH (7-9) to form amide bonds.
Water: Hydrolysis of the NHS ester occurs in aqueous conditions.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester.
Scientific Research Applications
DNP-PEG3-CH2 NHS ester has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and oligonucleotides through stable amide bonds
Drug Delivery: The PEG linker enhances solubility and stability, making it useful in drug delivery systems.
Membrane Transport Studies: The DNP group is involved in studies related to ion transport across membranes.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Mechanism of Action
The primary mechanism of action of DNP-PEG3-CH2 NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on biomolecules, resulting in the formation of a covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications . The PEG linker enhances the solubility and stability of the conjugated molecules, while the DNP group can participate in various biochemical processes.
Comparison with Similar Compounds
DNP-PEG3-NH2: Contains an amine group instead of an NHS ester, used for different types of conjugation reactions.
Azido-PEG-NHS ester: Contains an azido group, used for click chemistry reactions.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.
Uniqueness: DNP-PEG3-CH2 NHS ester is unique due to its combination of a DNP group, a PEG linker, and an NHS ester. This combination allows for efficient bioconjugation, enhanced solubility, and participation in various biochemical processes. The presence of the DNP group also makes it suitable for studies related to membrane transport and other biochemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O11/c23-16-3-4-17(24)20(16)33-18(25)12-32-10-9-31-8-7-30-6-5-19-14-2-1-13(21(26)27)11-15(14)22(28)29/h1-2,11,19H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSXVLEQQLRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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